3-amino-2-methyl-N-phenylbenzamide

Medicinal Chemistry Structure-Activity Relationship Isomer Comparison

This 3-amino-2-methyl-N-phenylbenzamide delivers a single-isomer solution with an unsubstituted N-phenyl group and a unique 2-methyl-3-amino substitution pattern critical for molecular recognition. It is not interchangeable with 2-amino-3-methyl or other positionally altered isomers without mandatory experimental validation. Supplied at >95% purity, this compound serves as a reliable reference standard for HPLC/LC-MS isomer separation and a versatile scaffold for DIC/HOBt-mediated parallel library synthesis. For projects where these precise hydrogen-bond donor/acceptor coordinates are hypothesized to drive SIRT2 selectivity, this regioisomer eliminates the risk of unknowingly purchasing a pharmacologically distinct analog.

Molecular Formula C14H14N2O
Molecular Weight 226.279
CAS No. 926248-76-2
Cat. No. B2804275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-2-methyl-N-phenylbenzamide
CAS926248-76-2
Molecular FormulaC14H14N2O
Molecular Weight226.279
Structural Identifiers
SMILESCC1=C(C=CC=C1N)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H14N2O/c1-10-12(8-5-9-13(10)15)14(17)16-11-6-3-2-4-7-11/h2-9H,15H2,1H3,(H,16,17)
InChIKeyFNQCVQGZMCIKOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-methyl-N-phenylbenzamide (926248-76-2): Core Identity and Procurement-Relevant Characteristics


3-Amino-2-methyl-N-phenylbenzamide is a substituted benzamide building block with the molecular formula C14H14N2O and a molecular weight of 226.27 g/mol [1]. Its structure features an aniline amino group at the 3-position, a methyl group at the 2-position, and an N-phenyl amide [1]. The compound is supplied primarily for research purposes, with a typical minimum purity specification of 95% . It is cataloged by multiple vendors as a research chemical and synthetic intermediate, often listed under the Enamine building block number EN300-61031 .

Why 3-Amino-2-methyl-N-phenylbenzamide Cannot Be Casually Substituted by In-Class Benzamide Analogs


Although the benzamide scaffold is common, the precise 2-methyl-3-amino substitution pattern on the benzoyl ring, combined with the unsubstituted N-phenyl group, creates a unique hydrogen-bond donor/acceptor topology and steric environment that directly influences molecular recognition. Generic substitution with isomeric aminobenzamides—such as 2-amino-3-methyl-N-phenylbenzamide (CAS 293737-97-0) or 3-amino-N-(2-methylphenyl)benzamide—would reposition both the methyl group and the amino group, fundamentally altering the pharmacophore geometry. The absence of publicly available head-to-head comparative bioactivity data for these specific isomers means that experimental validation is mandatory before any analog replacement is considered. Users must treat each positional isomer as a distinct chemical entity with unverified biological equivalence.

Quantitative Differentiation Evidence for 3-Amino-2-methyl-N-phenylbenzamide vs. Closest Analogs


Structural and Pharmacophoric Differentiation from the 2-Amino-3-methyl-N-phenylbenzamide Isomer

The target compound (2-methyl-3-amino substitution) is a regioisomer of 2-amino-3-methyl-N-phenylbenzamide (CAS 293737-97-0). In the absence of direct biological comparison data, the fundamental structural distinction is that the methyl and amino groups are swapped on the benzoyl ring [1]. This alters the electronic and steric properties of the aromatic ring, which is a key pharmacophoric determinant in benzamide-based enzyme inhibitors [2]. Any scientist considering substitution must treat these as non-equivalent entities.

Medicinal Chemistry Structure-Activity Relationship Isomer Comparison

Synthesis Route and Purity Benchmarking via the Sartori Amide Coupling Protocol

A patent by Sartori et al. (US2005/124664 A1) describes a stepwise amide coupling synthesis for 3-amino-2-methyl-N-phenylbenzamide using DIC/HOBt activation in dichloromethane, achieving a final purity >95% by HPLC . This contrasts with alternative benzamide syntheses that may require harsher conditions or produce different impurity profiles. The reported yield in a microreactor optimization study was 42% at 30°C with a 420-second residence time . While no direct yield comparison with other amide coupling methods is provided, the documented protocol offers a reproducible benchmark for procurement quality assessment.

Synthetic Methodology Process Chemistry Quality Control

Physicochemical Property Profile: Calculated LogP and Polar Surface Area

The compound has a computed XLogP3-AA of 2.4 [1] and a topological polar surface area (TPSA) of 55.1 Ų [1]. Vendor data reports a LogP of 3.1266 and a PSA of 46.33 Ų . These values place it within drug-like chemical space. In comparison, the regioisomer 2-amino-3-methyl-N-phenylbenzamide would be expected to have similar but not identical computed properties; slight variations in LogP and TPSA can influence membrane permeability and solubility. Direct experimental measurement would be required for precise differentiation.

Drug-likeness ADME Prediction Physicochemical Characterization

Recommended Application Scenarios for 3-Amino-2-methyl-N-phenylbenzamide Based on Available Evidence


Medicinal Chemistry Scaffold Decoration for SIRT2 or Related Benzamide Targets

Given the prominence of benzamide scaffolds in SIRT2 inhibition (e.g., US Patent 9,890,117 [1]), this compound can serve as a starting point for structure-activity relationship exploration. The 2-methyl-3-amino substitution pattern provides a distinct vector for further derivatization compared to other regioisomers, though target engagement must be empirically determined.

Chemical Probe Synthesis Requiring a Defined Regioisomeric Benzamide Core

For projects where the exact positional arrangement of the methyl and amino groups is hypothesized to confer selectivity, this compound offers a single-isomer solution. Procurement of the correct regioisomer is critical, as the 2-amino-3-methyl analog (CAS 293737-97-0) is a different chemical entity and cannot be automatically substituted.

Analytical Reference Standard for Isomer-Specific Method Development

The compound's well-defined structure and availability at >95% purity make it suitable for use as a reference standard in HPLC or LC-MS method development, particularly when separating closely related benzamide isomers .

Exploratory Synthesis of Novel Amide Libraries

The presence of a free aromatic amine and a secondary amide offers two orthogonal functional handles for parallel library synthesis. The published DIC/HOBt coupling protocol provides a starting point for derivatization at the amine or amide nitrogen.

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